molecular formula C13H14BrF2NO B2377582 N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide CAS No. 497061-26-4

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide

Cat. No.: B2377582
CAS No.: 497061-26-4
M. Wt: 318.162
InChI Key: YRINQDPTGFGPQO-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a substituted aromatic amine. The phenyl ring is functionalized with bromo (Br) and difluoro (F) groups at the 2-, 4-, and 6-positions, respectively. The cyclohexane moiety contributes to lipophilicity, while the electron-withdrawing Br and F substituents modulate reactivity and binding affinity in biological systems .

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF2NO/c14-10-6-9(15)7-11(16)12(10)17-13(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRINQDPTGFGPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce different functionalized compounds .

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Key analogs include:

N-(2-bromo-4-fluorophenyl)cyclopropanecarboxamide (): Structural difference: Cyclopropane replaces cyclohexane, and only one F atom (4-position). Reduced fluorine substitution decreases electron-withdrawing effects compared to the target compound. Molecular weight (258.09 g/mol) is lower due to smaller acyl group .

N-(2-bromo-4,6-difluorophenyl)-2,2-diphenylacetamide ():

  • Structural difference : Diphenylacetamide replaces cyclohexanecarboxamide.
  • Impact : Increased steric hindrance from diphenyl groups (MW 402.25 g/mol) may reduce solubility but enhance binding to hydrophobic pockets in proteins .

2-amino-N-(2-bromo-4,6-difluorophenyl)acetamide (): Structural difference: Acetamide (CH₃CONH-) replaces cyclohexanecarboxamide. Impact: Simplified structure (MW 289.06 g/mol) improves synthetic accessibility but reduces conformational rigidity compared to the cyclohexane ring .

Table 1: Substituent and Molecular Weight Comparison
Compound Name Acyl Group Aromatic Substituents Molecular Weight (g/mol)
Target Compound Cyclohexane 2-Br, 4-F, 6-F 328.17*
N-(2-bromo-4-fluorophenyl)cyclopropanecarboxamide Cyclopropane 2-Br, 4-F 258.09
N-(2-bromo-4,6-difluorophenyl)-2,2-diphenylacetamide Diphenylacetamide 2-Br, 4-F, 6-F 402.25
2-amino-N-(2-bromo-4,6-difluorophenyl)acetamide Acetamide 2-Br, 4-F, 6-F 289.06

*Estimated based on formula C₁₃H₁₃BrF₂NO.

Biological Activity

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings, including data tables, case studies, and detailed evaluations of its pharmacological properties.

The molecular formula of this compound is C13H14BrF2NC_{13}H_{14}BrF_2N with a molecular weight of approximately 303.16 g/mol. The compound features a cyclohexanecarboxamide structure substituted with a bromo and difluoro group on the phenyl ring, which may influence its biological interactions.

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular functions or pathogen survival.
  • Receptor Interaction : It could interact with various receptors, modulating their activity and downstream signaling pathways.

Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of this compound through various assays:

  • Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX enzymes
CytotoxicitySelective toxicity towards cancer cell lines

Case Study 1: Antimicrobial Properties

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its efficacy in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the presence of the bromo and difluoro substituents significantly enhances the compound's biological activity. Variations in the cyclohexane moiety were also explored to optimize activity.

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